N-phenylbenzenecarboximidothioic acid
Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed by alpha-amylase to reduce its viscosity.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from linear dextrins.
Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated and purified using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves large-scale fermentation processes. The key steps include:
Fermentation: Starch is fermented using a strain of bacteria that produces cyclodextrin glycosyltransferase.
Recovery: Cyclodextrins are recovered from the fermentation broth through filtration and precipitation.
Purification: The crude cyclodextrins are purified using crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and functional properties.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are used to enhance the solubility and stability of biological molecules, such as proteins and nucleic acids.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.
Industry: They are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize active ingredients, and in the environmental industry for the removal of pollutants.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polysaccharide that does not form inclusion complexes.
Cellulose: A linear polysaccharide with beta-1,4 glycosidic bonds, which does not form inclusion complexes.
Inulin: A fructan polysaccharide that does not form inclusion complexes.
Cyclodextrins are unique in their cyclic structure and ability to form inclusion complexes, making them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-phenylbenzenecarboximidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQKCADLPNLYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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